molecular formula C11H14ClN3S B1416919 4-(4-Chlorophenyl)piperazine-1-carbothioamide CAS No. 25565-73-5

4-(4-Chlorophenyl)piperazine-1-carbothioamide

Cat. No. B1416919
CAS RN: 25565-73-5
M. Wt: 255.77 g/mol
InChI Key: CRDZSEHZNBCBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)piperazine-1-carbothioamide, also known as 4-CPPC, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound is a derivative of piperazine and is composed of a chlorophenyl group attached to a piperazine ring, which is further attached to a carbothioamide group. 4-CPPC has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-convulsant, and anti-cancer properties.

Scientific Research Applications

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-(4-Chlorophenyl)piperazine-1-carbothioamide is utilized in enzyme inhibition studies to understand the interaction between enzymes and potential inhibitors . This is crucial for the development of drugs that can modulate enzyme activity, which is a common strategy in treating diseases like cancer, where certain enzymes are overactive.

Medicinal Chemistry: Antitubercular Agents

The compound has been explored for its role in the design and synthesis of antitubercular agents. It’s part of a class of compounds that have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Research in this area focuses on creating derivatives with enhanced efficacy and reduced toxicity to human cells.

Drug Design: Molecular Docking and Screening

4-(4-Chlorophenyl)piperazine-1-carbothioamide: plays a role in drug design, particularly in molecular docking and screening processes . It’s used to study the interaction between small molecules and biological targets, which is a critical step in the rational design of drugs. The compound’s structure can be modified to improve binding affinity and selectivity towards specific proteins or receptors.

Industrial Uses: Chemical Synthesis

Although not explicitly mentioned for 4-(4-Chlorophenyl)piperazine-1-carbothioamide , related piperazine compounds are used in various industrial applications, including the synthesis of polymers, resins, and other materials . The compound’s chemical properties may lend itself to similar uses in industrial chemistry, serving as a building block for complex synthetic pathways.

properties

IUPAC Name

4-(4-chlorophenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDZSEHZNBCBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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